![molecular formula C17H28N6O2 B2978351 7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851937-63-8](/img/structure/B2978351.png)
7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione, commonly known as BM212, is a purine derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit promising biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Applications De Recherche Scientifique
BM212 has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit antiviral activity against a wide range of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. In addition, BM212 has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
The mechanism of action of BM212 is not fully understood, but it is believed to involve the inhibition of viral replication and the modulation of the immune response. Studies have shown that BM212 can inhibit the activity of viral polymerases, which are essential for viral replication. In addition, BM212 has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
BM212 has been reported to exhibit a range of biochemical and physiological effects. In vitro studies have shown that BM212 can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, BM212 has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-5.
Avantages Et Limitations Des Expériences En Laboratoire
BM212 has several advantages for lab experiments, including its relatively simple synthesis method and its broad spectrum of biological activities. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on BM212. One area of interest is the development of more potent and selective derivatives of BM212 for the treatment of viral infections and inflammatory diseases. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of BM212 in animal models and humans. Finally, the potential use of BM212 as a tool for studying the mechanisms of viral replication and inflammation warrants further investigation.
In conclusion, BM212 is a promising compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. The compound exhibits a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Further research is needed to fully understand the mechanism of action of BM212 and to explore its potential applications in the treatment of human diseases.
Méthodes De Synthèse
The synthesis of BM212 involves a series of chemical reactions starting from commercially available starting materials. The key steps in the synthesis include the condensation of 4-methylpiperazine with 7-bromo-1,3-dimethylxanthine, followed by the alkylation of the resulting intermediate with butyl iodide. The final product is obtained after purification by column chromatography and recrystallization.
Propriétés
IUPAC Name |
7-butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-5-6-7-23-13(12-22-10-8-19(2)9-11-22)18-15-14(23)16(24)21(4)17(25)20(15)3/h5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQBYJODTUTXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

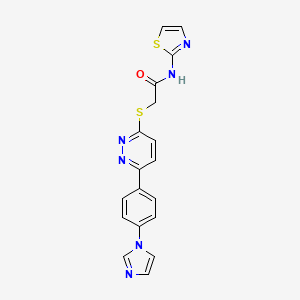
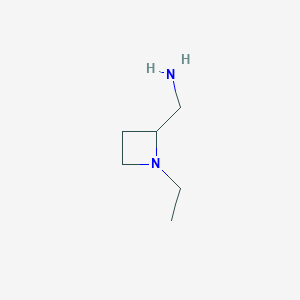
![N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2978271.png)
![(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2978274.png)
![4-[4-(4-Chloro-3-ethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2978275.png)
![2-((6-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2978277.png)
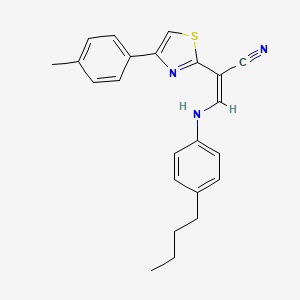
![N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978279.png)
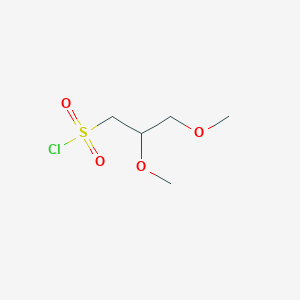
![5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2978282.png)
![Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2978284.png)
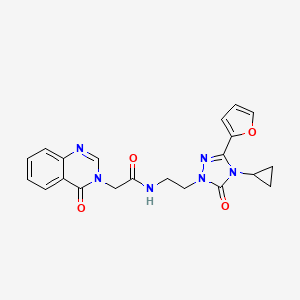
![N-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2978288.png)
![Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate](/img/structure/B2978290.png)